molecular formula C17H18ClN3 B15062494 4-Chloro-7-(2,6-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine

4-Chloro-7-(2,6-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B15062494
M. Wt: 299.8 g/mol
InChI Key: FOCWLHRDPBOCLK-UHFFFAOYSA-N
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Description

4-Chloro-7-(2,6-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound within the pyrimidine family. It is characterized by its fused pyrrole and pyrimidine ring system, with a chlorine atom at the 4-position of the pyrimidine ring. This unique structure not only alters its chemical properties but also opens avenues for diverse applications, particularly in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-(2,6-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One improved method involves a seven-step synthesis starting from dimethyl malonate, achieving a 31% overall yield . The procedure is operationally simple and practical for the synthesis of this building block.

Another method involves the α-alkylation reaction between diethyl malonate and allyl bromide, followed by cyclization with amidine to obtain a six-membered ring of bislactam . Additionally, microwave techniques have been employed to introduce chlorine atoms at specific positions, enhancing the efficiency of the synthesis .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar multi-step processes. The use of robust and scalable reaction conditions, such as microwave-assisted synthesis, ensures high yields and purity, making it suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-(2,6-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling can yield various substituted pyrrolo[2,3-d]pyrimidine derivatives, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

4-Chloro-7-(2,6-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine has significant applications in scientific research, particularly in medicinal chemistry. It serves as a scaffold for developing potent kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory skin disorders like atopic dermatitis . Its unique structure allows for the synthesis of bioactive compounds with improved pharmacokinetics and pharmacodynamics.

In addition to medicinal chemistry, this compound is gaining attention in materials science and organic electronics. Its electronic properties and compatibility with existing materials make it an attractive candidate for developing novel materials, such as organic semiconductors or ligands for catalysis .

Mechanism of Action

The mechanism of action of 4-Chloro-7-(2,6-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine involves its role as a kinase inhibitor. Kinase inhibitors interfere with the activity of specific enzymes (kinases) that play a role in cell signaling pathways, which are crucial for cell division and survival. By inhibiting these enzymes, the compound can effectively halt the proliferation of cancer cells and induce apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-7-(2,6-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitutions, which enhance its chemical properties and biological activity. The presence of the 2,6-dimethylphenyl group and additional methyl groups at specific positions provides distinct advantages in terms of reactivity and selectivity in biological systems .

Properties

Molecular Formula

C17H18ClN3

Molecular Weight

299.8 g/mol

IUPAC Name

4-chloro-7-(2,6-dimethylphenyl)-2,5,6-trimethylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C17H18ClN3/c1-9-7-6-8-10(2)15(9)21-12(4)11(3)14-16(18)19-13(5)20-17(14)21/h6-8H,1-5H3

InChI Key

FOCWLHRDPBOCLK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=C(C3=C2N=C(N=C3Cl)C)C)C

Origin of Product

United States

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